

An In-depth Technical Guide to the Hydrophilicity of m-PEG2-Br

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Compound of Interest		
Compound Name:	m-PEG2-Br	
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Introduction

Methoxy-polyethylene glycol-bromide (**m-PEG2-Br**), also known by its IUPAC name 1-Bromo-2-(2-methoxyethoxy)ethane, is a bifunctional molecule increasingly utilized as a hydrophilic linker in the development of advanced therapeutics. Its structure, featuring a short, discrete polyethylene glycol (PEG) chain, imparts crucial physicochemical properties that are leveraged in sophisticated drug delivery systems and novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). The hydrophilicity endowed by the PEG moiety is a key attribute, enhancing the aqueous solubility and influencing the pharmacokinetic profile of conjugated molecules.

This technical guide provides a comprehensive exploration of the hydrophilicity of **m-PEG2-Br**, presenting available physicochemical data, detailing experimental protocols for its characterization, and illustrating its application in relevant biological pathways and synthetic workflows.

Physicochemical Properties of m-PEG2-Br and Related Compounds

The hydrophilicity of a molecule can be quantitatively assessed through various parameters. While direct experimental data for **m-PEG2-Br** is not extensively published, the following tables



summarize its known properties and those of structurally similar compounds to provide a comparative understanding.

Property	Value	Source
Molecular Formula	C5H11BrO2	INVALID-LINK
Molecular Weight	183.04 g/mol	INVALID-LINK
Density	1.3600 g/mL at 25 °C	INVALID-LINK
Boiling Point	156 °C	INVALID-LINK
Calculated XLogP3	0.5	INVALID-LINK
Water Solubility	Not miscible in water	INVALID-LINK

Table 1: Physicochemical Properties of m-PEG2-Br

Compound Name	Molecular Formula	Water Solubility
1-Bromo-2-methoxyethane	C3H7BrO	14.4 g/L at 25°C
1-bromo-2-(2- bromoethoxy)ethane	C4H8Br2O	Not miscible or difficult to mix with water

Table 2: Water Solubility of Structurally Related Compounds

Experimental Protocols for Hydrophilicity Assessment

To empirically determine the hydrophilicity of **m-PEG2-Br**, several standard experimental methodologies can be employed. These protocols provide a framework for generating robust, quantitative data.

Determination of Octanol-Water Partition Coefficient (LogP)



The octanol-water partition coefficient is a widely accepted measure of a compound's hydrophobicity/hydrophilicity. A low LogP value indicates higher hydrophilicity.

Objective: To determine the ratio of the concentration of **m-PEG2-Br** in octanol to its concentration in water at equilibrium.

Materials:

- m-PEG2-Br
- 1-Octanol (pre-saturated with water)
- Deionized water (pre-saturated with 1-octanol)
- Separatory funnel
- Vortex mixer
- Centrifuge
- Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

- Prepare a stock solution of **m-PEG2-Br** in either water or 1-octanol.
- Add a known volume of the stock solution to a separatory funnel containing known volumes of both 1-octanol and water.
- Vigorously mix the two phases using a vortex mixer for at least 2 minutes to facilitate partitioning.
- Allow the phases to separate completely. If an emulsion forms, centrifugation may be required.
- Carefully collect samples from both the aqueous and octanol layers.
- Quantify the concentration of **m-PEG2-Br** in each phase using a validated analytical method.



 Calculate the LogP value using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Water]).

Water Solubility Determination (Shake-Flask Method)

This method determines the maximum concentration of a substance that can dissolve in water at a specific temperature.

Objective: To determine the aqueous solubility of **m-PEG2-Br**.

Materials:

- m-PEG2-Br
- Deionized water
- Vials with screw caps
- · Shaking incubator or orbital shaker
- Filtration device (e.g., 0.22 μm syringe filter)
- Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

- Add an excess amount of m-PEG2-Br to a vial containing a known volume of deionized water.
- Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the mixture to stand, letting undissolved solid settle.
- Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.



- Dilute the filtrate if necessary and quantify the concentration of dissolved m-PEG2-Br using a suitable analytical method.
- The resulting concentration is the water solubility of m-PEG2-Br at the specified temperature.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. More hydrophilic compounds have shorter retention times on a non-polar stationary phase.

Objective: To assess the relative hydrophilicity of **m-PEG2-Br** by its retention time.

Materials:

- HPLC system with a UV detector
- Reversed-phase C18 column
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
- Mobile Phase B: Acetonitrile with 0.1% TFA
- m-PEG2-Br sample dissolved in a suitable solvent

Procedure:

- Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
- Inject a known concentration of the **m-PEG2-Br** sample.
- Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 20 minutes).
- Monitor the elution of the compound using the UV detector at an appropriate wavelength.
- The retention time of the m-PEG2-Br peak is recorded. A shorter retention time relative to more hydrophobic standards indicates greater hydrophilicity.

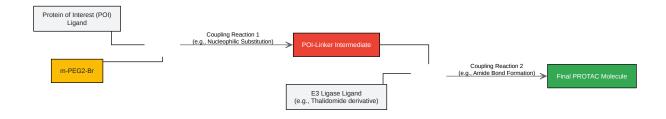


Applications in Drug Development: PROTACs

The hydrophilic nature of **m-PEG2-Br** is particularly advantageous when used as a linker in the synthesis of PROTACs. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein of interest, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker enhances the solubility and can improve the cell permeability of the overall PROTAC molecule.

Synthetic Workflow for a PROTAC using m-PEG2-Br

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, where **m-PEG2-Br** serves as the hydrophilic linker connecting a ligand for the target protein of interest (POI) and a ligand for an E3 ligase.



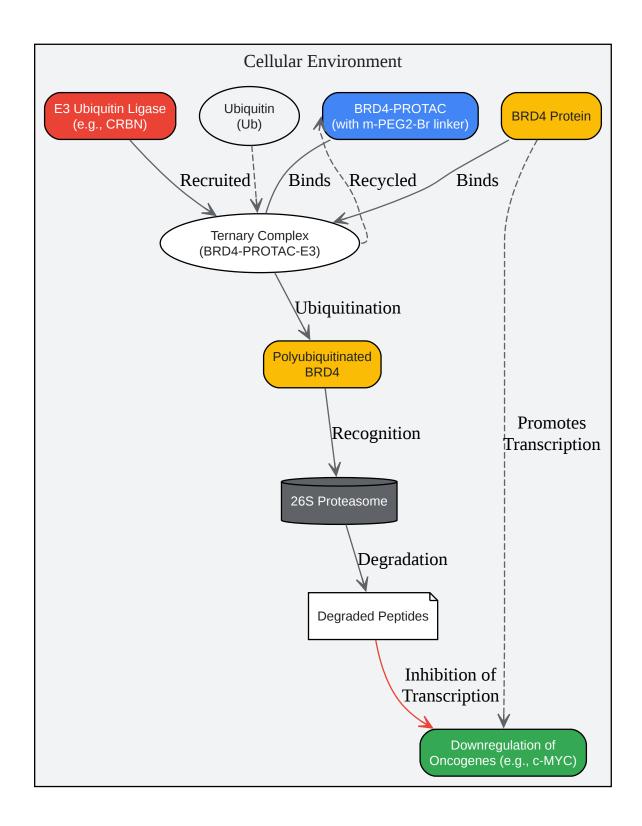
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A generalized synthetic workflow for a PROTAC molecule using **m-PEG2-Br** as a linker.

Signaling Pathway: PROTAC-Mediated Degradation of BRD4

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein and a key target in cancer therapy. PROTACs have been developed to induce its degradation. The diagram below illustrates the signaling pathway of a hypothetical BRD4-targeting PROTAC that utilizes a hydrophilic linker such as **m-PEG2-Br**.





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PROTAC-mediated degradation pathway of BRD4, highlighting the role of the linker.



Conclusion

m-PEG2-Br serves as a critical building block in modern medicinal chemistry, primarily valued for the hydrophilicity imparted by its PEG structure. While comprehensive experimental data on its hydrophilic properties remain to be fully elucidated in public literature, established methodologies are available for its characterization. The inherent solubility-enhancing characteristics of **m-PEG2-Br** are instrumental in the design of complex molecules like PROTACs, enabling the development of therapeutics with improved physicochemical and pharmacokinetic profiles. The provided protocols and diagrams serve as a foundational guide for researchers and drug developers working with this versatile hydrophilic linker.

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